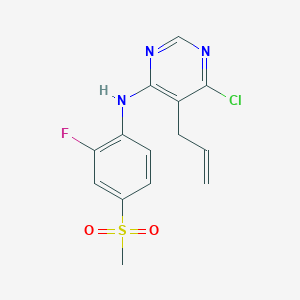
2-Chloro-5-cyanonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-cyanonicotinic acid is a heterocyclic aromatic compound with the molecular formula C₇H₃ClN₂O₂ It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the second position and a cyano group at the fifth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-cyanonicotinic acid typically involves the chlorination and cyanation of nicotinic acid derivatives. One common method includes the reaction of 2-hydroxypyridine with phosphorus oxychloride in the presence of an alkali to produce 2-chloro-3-cyanopyridine, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production methods often involve the use of efficient oxidation catalysts such as acetylacetone molybdenum to achieve high yields. The process includes steps like carboxylation, chlorination, and hydrolysis under controlled conditions to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-cyanonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted pyridine derivatives.
- Carboxylic acids from hydrolysis of the cyano group.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-cyanonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-5-cyanonicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloronicotinic acid
- 5-Cyanonicotinic acid
- 2-Chloro-3-cyanopyridine
Comparison: 2-Chloro-5-cyanonicotinic acid is unique due to the simultaneous presence of both chlorine and cyano groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H3ClN2O2 |
|---|---|
Molekulargewicht |
182.56 g/mol |
IUPAC-Name |
2-chloro-5-cyanopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |
InChI-Schlüssel |
ISJINFXUEGJXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)









![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)


